molecular formula C14H20BNO2 B13493906 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline

Cat. No.: B13493906
M. Wt: 245.13 g/mol
InChI Key: DKQLDJNNTZMQJS-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline is a boron-containing organic compound. It is characterized by the presence of a dioxaborolane ring attached to an isoindoline structure. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline typically involves the reaction of isoindoline derivatives with boronic acid or boronate esters. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-boron bonds .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, involving controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, boron-containing alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline exerts its effects involves the formation of stable carbon-boron bonds. These bonds are crucial in various catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions. The boron atom acts as a Lewis acid, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline is unique due to its isoindoline structure, which imparts distinct electronic and steric properties. This makes it particularly effective in specific organic transformations and applications where other boron-containing compounds may not perform as well .

Properties

Molecular Formula

C14H20BNO2

Molecular Weight

245.13 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)12-7-5-6-10-8-16-9-11(10)12/h5-7,16H,8-9H2,1-4H3

InChI Key

DKQLDJNNTZMQJS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CNCC3=CC=C2

Origin of Product

United States

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